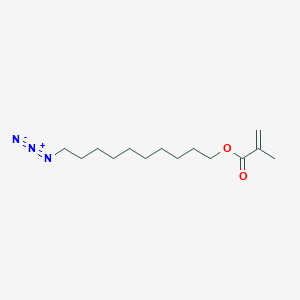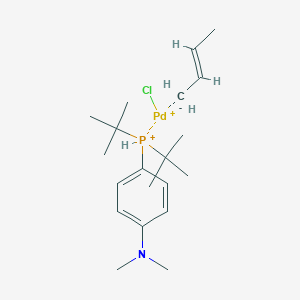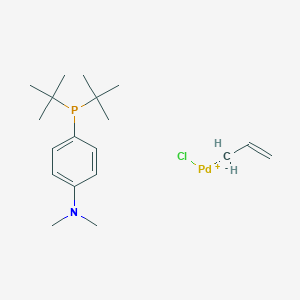![molecular formula C22H23F6N3OS B6301794 (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee) CAS No. 2209087-17-0](/img/structure/B6301794.png)
(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a (thio)urea derivative, which is a key feature in many organocatalysts used in organic chemistry . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Synthesis Analysis
The synthesis of such compounds often involves the use of (thio)urea derivatives as organocatalysts . These catalysts can activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Molecular Structure Analysis
The molecular structure likely involves a (thio)urea core with a 3,5-bis(trifluoromethyl)phenyl group attached. This group plays a significant role in the compound’s reactivity and is commonly found in H-bond catalysts .Chemical Reactions Analysis
The compound, due to its (thio)urea core and 3,5-bis(trifluoromethyl)phenyl group, is likely to be involved in organocatalysis . It can activate substrates and stabilize developing charges in transition states .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of the compound, acts as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. It has been effective in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Synthesis and Biological Evaluation
Novel amino pyrazole derivatives, incorporating the 3,5-bis(trifluoromethyl)phenyl group, were synthesized and evaluated for their medicinal value. These compounds showed potential antimicrobial activity, highlighting the versatility of the chemical structure in drug development (Shah, Patel, & Karia, 2018).
Material Science: Copolyimides and Phosphine Oxides
The functional diamines containing 3,5-bis(trifluoromethyl)phenyl phosphine oxide were used to prepare copolyimides. These copolyimides exhibited excellent solubility, thermal stability, and photoreactive properties, demonstrating the compound's utility in the development of advanced materials (Wang et al., 2008).
Pharmaceutical Applications: CCR2 Receptor Antagonists
A derivative of the compound was identified as a potent and selective CCR2 receptor antagonist, showing promise in pharmaceutical applications due to its high binding affinity and excellent pharmacokinetic profile (Butora et al., 2006).
High-Performance Polymers
Aromatic diamine monomers with the compound's structure were employed in the synthesis of fluorinated poly(ether sulfone imide)s. These polymers exhibited high thermal stability, low dielectric constants, and flexibility, indicating the compound's potential in creating high-performance polymers (Wang et al., 2014).
Mécanisme D'action
Target of Action
It is known that (thio)urea derivatives, which this compound is a part of, are often used as organocatalysts in organic chemistry .
Mode of Action
The compound, being a (thio)urea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives and is likely to be a significant aspect of this compound’s mode of action .
Biochemical Pathways
It is known that (thio)urea derivatives are extensively used in promoting organic transformations . Therefore, it can be inferred that this compound might be involved in various biochemical pathways leading to such transformations.
Result of Action
Given its role as a (thio)urea derivative, it can be inferred that its action results in the activation of substrates and stabilization of partially developing negative charges, leading to various organic transformations .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQFYPRYZQZAHT-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

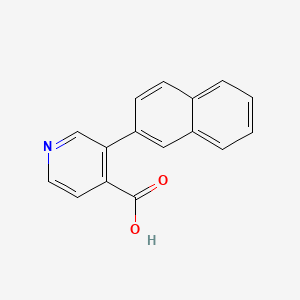

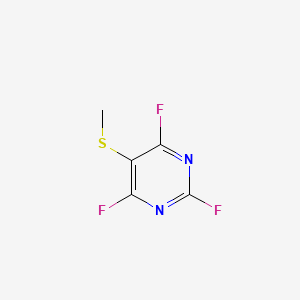



![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
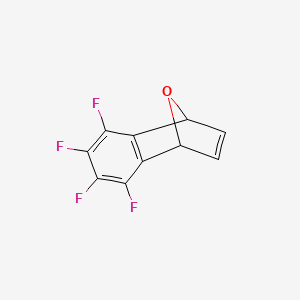
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane](/img/structure/B6301771.png)
